molecular formula C16H15ClN2O3 B5750361 2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide

2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide

Cat. No. B5750361
M. Wt: 318.75 g/mol
InChI Key: PJISDLLVPZDITC-UHFFFAOYSA-N
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Description

2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a selective cyclooxygenase-2 (COX-2) inhibitor that works by reducing the production of prostaglandins, which are responsible for inflammation and pain.

Mechanism of Action

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins and hence reduces inflammation and pain.
Biochemical and Physiological Effects:
Celecoxib has been found to have several biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and anti-cancer effects. It has also been shown to reduce the risk of thrombosis and atherosclerosis by inhibiting platelet aggregation and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Celecoxib has several advantages for lab experiments, including its high selectivity for COX-2, its stability at room temperature, and its availability in both oral and injectable forms. However, it also has some limitations, including its potential for off-target effects, its potential for drug interactions, and its limited solubility in water.

Future Directions

There are several future directions for the research on Celecoxib, including the development of new formulations with improved solubility, the identification of new therapeutic targets for Celecoxib, and the investigation of its potential for combination therapy with other drugs. Additionally, further studies are needed to determine the long-term safety and efficacy of Celecoxib in various diseases.

Synthesis Methods

The synthesis of Celecoxib involves the reaction between 4-chlorobenzenesulfonamide and 4-(methylsulfonyl)phenylacetic acid, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained by the reaction of the acetylated intermediate with 3-aminophenol.

Scientific Research Applications

Celecoxib has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. It has been found to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and inhibiting angiogenesis. It has also been shown to reduce the risk of Alzheimer's disease by reducing inflammation and oxidative stress. In cardiovascular diseases, Celecoxib has been found to reduce the risk of thrombosis and atherosclerosis.

properties

IUPAC Name

2-(3-acetamidophenoxy)-N-(4-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11(20)18-14-3-2-4-15(9-14)22-10-16(21)19-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJISDLLVPZDITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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